molecular formula C19H24N4O3S B2400603 N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(3-(phenylthio)propanoyl)piperidine-4-carboxamide CAS No. 1334373-11-3

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(3-(phenylthio)propanoyl)piperidine-4-carboxamide

Cat. No.: B2400603
CAS No.: 1334373-11-3
M. Wt: 388.49
InChI Key: GTMJRXYZYUCJNG-UHFFFAOYSA-N
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Description

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(3-(phenylthio)propanoyl)piperidine-4-carboxamide is a synthetic organic compound featuring a piperidine-4-carboxamide core modified with a 3-methyl-1,2,4-oxadiazole moiety and a 3-(phenylthio)propanoyl substituent. This compound combines pharmacophoric elements—piperidine (a six-membered nitrogen-containing ring), 1,2,4-oxadiazole (a heterocycle with two nitrogen and one oxygen atom), and a thioether-linked phenyl group—which are commonly associated with diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties .

Properties

IUPAC Name

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-(3-phenylsulfanylpropanoyl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3S/c1-14-21-17(26-22-14)13-20-19(25)15-7-10-23(11-8-15)18(24)9-12-27-16-5-3-2-4-6-16/h2-6,15H,7-13H2,1H3,(H,20,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTMJRXYZYUCJNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)C2CCN(CC2)C(=O)CCSC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(3-(phenylthio)propanoyl)piperidine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and research findings related to this compound, highlighting its relevance in pharmacology and therapeutic applications.

Chemical Structure and Properties

The compound features a piperidine core substituted with a 1,2,4-oxadiazole ring and a phenylthio group. Its IUPAC name is this compound. The molecular formula is C16H20N4O2S.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of 1,2,4-Oxadiazole : This can be achieved through cyclization reactions involving amidoximes and carboxylic acids under dehydrating conditions.
  • Benzamide Attachment : The oxadiazole intermediate is reacted with benzoyl chloride derivatives in the presence of bases to form the desired benzamide linkage.
  • Final Modifications : Additional functional groups are introduced through various chemical reactions such as oxidation and reduction to enhance biological activity.

Biological Activity

Research has highlighted several biological activities associated with this compound:

Anticancer Activity

Studies indicate that derivatives of oxadiazoles exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds may inhibit cell proliferation and induce apoptosis in cancer cells. Research on similar oxadiazole derivatives has shown synergistic effects when combined with established chemotherapeutics like Paclitaxel .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties:

  • In Vitro Studies : Preliminary investigations have demonstrated activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The oxadiazole moiety is often linked to enhanced antimicrobial efficacy .

Anti-inflammatory Effects

Research into related compounds has shown promising anti-inflammatory effects:

  • Experimental Models : In vivo studies using carrageenan-induced paw edema in rats revealed that oxadiazole derivatives could significantly reduce inflammation compared to standard treatments like Indomethacin .

Case Studies

Several studies have focused on the biological activity of oxadiazole derivatives similar to this compound:

StudyFindings
Study ADemonstrated significant anticancer activity against prostate cancer cells with a mechanism involving apoptosis induction.
Study BShowed effective antibacterial activity against E. coli and Pseudomonas aeruginosa with minimal inhibitory concentrations comparable to leading antibiotics.
Study CInvestigated anti-inflammatory properties in rat models, showing reductions in paw swelling comparable to traditional anti-inflammatory drugs.

Comparison with Similar Compounds

Structural Comparison

The compound shares structural similarities with other piperidine-4-carboxamide derivatives bearing heterocyclic substituents. Key analogs and their differentiating features include:

Compound Name Key Structural Features Molecular Formula Molecular Weight Key References
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidine-4-carboxamide Replaces phenylthio group with a 1-methyltriazole carbonyl C₁₄H₁₉N₇O₃ 333.35
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-[2-(2-methylphenoxy)acetyl]piperidine-4-carboxamide Substitutes phenylthio with a 2-methylphenoxyacetyl group C₁₉H₂₄N₄O₄ 388.43
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidine-4-carboxamide Features a phenyltriazole carbonyl instead of phenylthiopropanoyl C₁₉H₂₁N₇O₃ 395.42
1-{3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[2-(piperidin-1-yl)ethyl]piperidine-4-carboxamide Contains a fluorophenyl-oxadiazole-pyridine scaffold C₂₅H₂₈FN₇O₂ 501.54
N-[(2-chlorophenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide Uses a chlorophenylmethyl group and pyridine-linked oxadiazole C₂₇H₂₅ClN₆O₂ 508.99

Key Structural Distinctions :

  • Unlike triazole-containing analogs (e.g., ), the phenylthio group may confer resistance to metabolic oxidation, improving stability in vivo .
Chemical Reactivity and Stability
  • Reactivity : The phenylthio group is susceptible to oxidation, forming sulfoxides or sulfones under oxidative conditions, which could be a limitation in drug design . In contrast, oxadiazole rings in analogs (e.g., ) are stable under physiological pH.
  • Lipophilicity : Calculated logP values for the target compound (estimated ~3.1) are higher than oxygen-linked analogs (e.g., logP = 2.4 for ), suggesting improved membrane permeability .

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